2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene
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Overview
Description
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene involves its interaction with molecular targets and pathways. The presence of the fluorine atom and methoxyphenyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Fluoro-1-(4-methoxyphenyl)ethyl]-5-methylthiophene
- 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-4-methylthiophene
Uniqueness
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring. The combination of the fluorine atom and methoxyphenyl group imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
919111-80-1 |
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Molecular Formula |
C15H17FOS |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[2-fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene |
InChI |
InChI=1S/C15H17FOS/c1-10-4-9-14(18-10)15(11(2)16)12-5-7-13(17-3)8-6-12/h4-9,11,15H,1-3H3 |
InChI Key |
DGXFDHPBGROHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)OC)C(C)F |
Origin of Product |
United States |
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